molecular formula C15H19N3O3 B1384529 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid CAS No. 1179747-61-5

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

Cat. No.: B1384529
CAS No.: 1179747-61-5
M. Wt: 289.33 g/mol
InChI Key: SXCOPPWPZCKEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is part of a broader class of nitrogen-containing heterocyclic compounds known for their diverse biological properties.

Mechanism of Action

Target of Action

The primary targets of the compound “3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .

Mode of Action

It has been observed that one of the compounds induced a conformational remodeling of the binding site where the primary binding pocket opens up onto a ligand-able secondary pocket that may be exploited to increase potency .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be determined. As research progresses, we will gain a better understanding of how this compound interacts with various biochemical pathways .

Pharmacokinetics

It is known that the compound is a powder at room temperature, which could potentially influence its absorption and distribution

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other compounds. For instance, the compound is stable at room temperature . .

Biochemical Analysis

Biochemical Properties

3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific active sites of enzymes, thereby modulating their activity. For instance, it interacts with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the overall metabolic state of cells, affecting processes such as energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its overall bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic conditions. Subsequent steps may include alkylation and esterification reactions to introduce the ethyl and amino groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted quinazolines.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Medicinal Chemistry: Potential antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic properties.

  • Biology: Studying the biological pathways and molecular targets affected by quinazoline derivatives.

  • Industry: Use in the development of new pharmaceuticals and chemical intermediates.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline-based compounds with similar biological activities.

  • Hybrid molecules: Compounds containing quinazoline moieties combined with other bioactive groups.

Uniqueness: 3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid stands out due to its specific structural features and the presence of the ethyl and amino groups, which may contribute to its unique biological properties.

Properties

IUPAC Name

3-[ethyl-[(8-methyl-4-oxo-3H-quinazolin-2-yl)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-18(8-7-13(19)20)9-12-16-14-10(2)5-4-6-11(14)15(21)17-12/h4-6H,3,7-9H2,1-2H3,(H,19,20)(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOPPWPZCKEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)CC1=NC2=C(C=CC=C2C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 2
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 3
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 5
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid
Reactant of Route 6
3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.